2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{Bicyclo[222]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclo[222]octane structure fused with a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the use of a Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM) as key steps . These reactions are carried out under mild conditions, often in the presence of a transition metal catalyst to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: It can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron-containing moiety. This interaction can lead to the formation of stable complexes with various biomolecules, influencing their activity and function. The compound’s unique structure allows it to participate in specific molecular pathways, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A simpler structure without the dioxaborolane ring, used in various organic synthesis applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound used as a catalyst and reagent in polymerization and organic synthesis.
2-Oxabicyclo[2.2.2]octan-6-ol: A structurally similar compound with different functional groups, used in organic synthesis.
Uniqueness
2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its combination of a bicyclic structure with a boron-containing dioxaborolane ring. This unique combination imparts specific chemical properties and reactivity, making it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C14H25BO2 |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.2]octanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-12(2)13(3,4)17-15(16-12)14-8-5-11(6-9-14)7-10-14/h11H,5-10H2,1-4H3 |
InChI Key |
HWXYCVMIRVJFBE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCC(CC2)CC3 |
Origin of Product |
United States |
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